

cetorelix acetate stability after reconstitution

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cetorelix Acetate

CAS No.: 145672-81-7

Cat. No.: S523236

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Pharmaceutical Formulation and Handling

The commercially available product is a **lyophilized powder** that requires reconstitution. The table below summarizes key characteristics based on current prescribing information and a patent for a stable formulation [1] [2] [3].

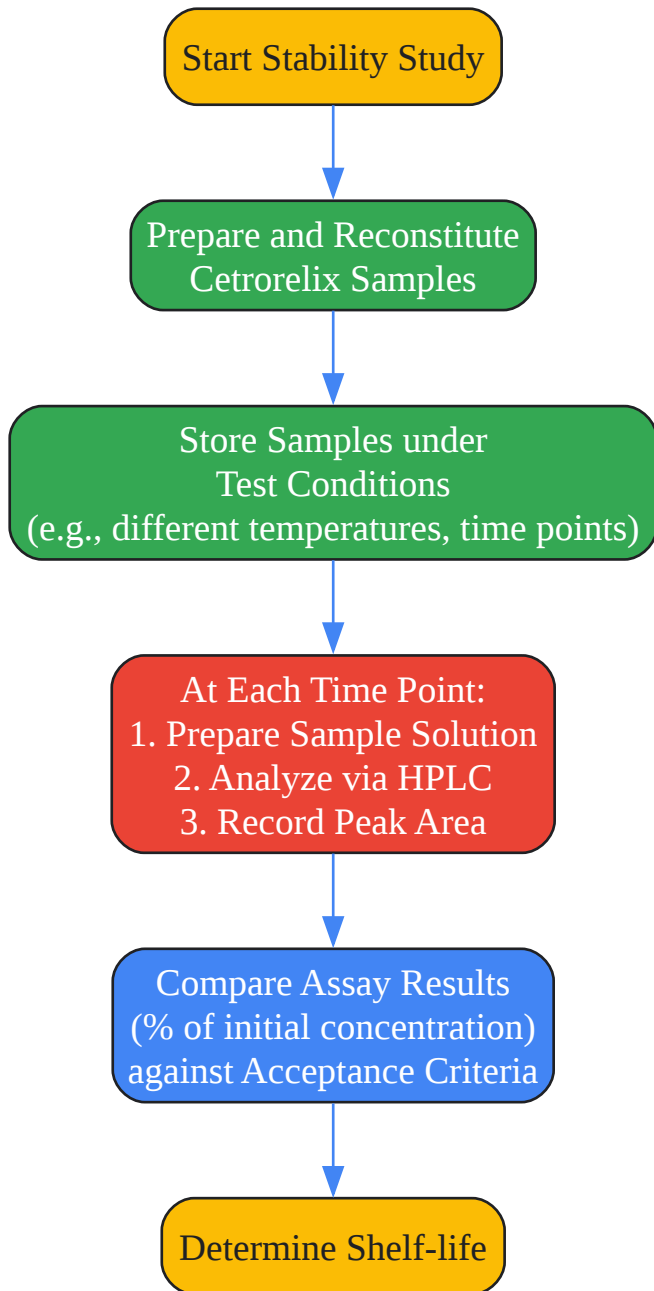
Characteristic	Description
Pharmaceutical Form	White lyophilisate powder and solvent for solution for injection [3].
Reconstitution Solvent	Sterile Water for Injection [1].
Reconstituted Solution pH	4.0 - 6.0 [3].
Post-Reconstitution Use	For subcutaneous injection. The official product is for immediate use; no stability period is specified [1] [3].
Stability Challenge	The current marketed formulation (Cetrotide) is a lyophilized powder due to stability issues, and a "ready-to-use" aqueous solution is a goal of new research to improve compliance [2].

HPLC Method for Cetrorelix Acetate Assay

For stability studies, you need a reliable method to quantify cetrorelix. The following gradient reversed-phase High-Performance Liquid Chromatography (HPLC) method has been validated for assaying cetrorelix in bulk and pharmaceutical dosage forms [4].

- Chromatographic Conditions
 - **Column:** Lichrospher C18, 250 × 4.60 mm, 5 μ m
 - **Mobile Phase A:** 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
 - **Mobile Phase B:** 0.1% (v/v) TFA in acetonitrile
 - **Gradient Program:**
 - 90% A for 5 min
 - Linear change to 30% A / 70% B over 15 min
 - 70% B for 10 min
 - Return to 90% A over 5 min
 - Re-equilibrate with 90% A for 30 min
 - **Flow Rate:** 1 mL/min
 - **Detection Wavelength:** 275 nm
 - **Injection Volume:** 20 μ L
 - **Run Time:** 65 min
 - **Temperature:** Ambient
- Standard and Sample Preparation
 - **Stock Solution:** Dissolve **cetrorelix acetate** in deionized water to a concentration of 1.0 mg/mL.
 - **Calibration Standards:** Prepare by serial dilution of the stock solution to concentrations ranging from **62.5 μ g/mL to 1250 μ g/mL**.
 - **Sample Preparation:** Reconstitute a vial of cetrorelix for injection (0.25 mg) with 1 mL of water for injection to obtain a nominal concentration of 250 μ g/mL. Filter before injection.
- Method Validation Summary The method has been validated per ICH guidelines with the following performance [4]:
 - **Linearity:** $r^2 = 0.999$ over the 62.5 - 1250 μ g/mL range.
 - **Accuracy:** > 97% recovery.
 - **Precision:** Intra-day RSD < 0.3%; Inter-day RSD < 1.6%.
 - **Sensitivity:** LOD = 15.6 μ g/mL; LOQ = 62.5 μ g/mL.

This workflow outlines the key stages of conducting a stability study using the described HPLC method:



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Troubleshooting Common Stability Study Issues

- **Unexpectedly Fast Degradation:** Ensure the reconstituted solution is stored in **inert vials**. Peptides can adsorb to container surfaces.

- **Poor HPLC Peak Shape:** Check the mobile phase pH and age. Freshly prepare mobile phases daily for reproducibility.
- **Low Recovery Rate:** After reconstitution, analyze the solution immediately to establish the 100% baseline value, as degradation may begin rapidly.

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References

1. for Injection 0.25 mg Cetorelix Acetate [dailymed.nlm.nih.gov]
2. WO2020254952A1 - A stable formulation of cetorelix [patents.google.com]
3. Cetrotide 0.25 mg powder and solvent for solution for injection... [medicines.org.uk]
4. HPLC Method for Cetorelix Acetate Assay [pmc.ncbi.nlm.nih.gov]

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